Ethyl (E)-3-(2-Fluoro-5-nitrophenyl)acrylate Ethyl (E)-3-(2-Fluoro-5-nitrophenyl)acrylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18347805
InChI: InChI=1S/C11H10FNO4/c1-2-17-11(14)6-3-8-7-9(13(15)16)4-5-10(8)12/h3-7H,2H2,1H3
SMILES:
Molecular Formula: C11H10FNO4
Molecular Weight: 239.20 g/mol

Ethyl (E)-3-(2-Fluoro-5-nitrophenyl)acrylate

CAS No.:

Cat. No.: VC18347805

Molecular Formula: C11H10FNO4

Molecular Weight: 239.20 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (E)-3-(2-Fluoro-5-nitrophenyl)acrylate -

Specification

Molecular Formula C11H10FNO4
Molecular Weight 239.20 g/mol
IUPAC Name ethyl 3-(2-fluoro-5-nitrophenyl)prop-2-enoate
Standard InChI InChI=1S/C11H10FNO4/c1-2-17-11(14)6-3-8-7-9(13(15)16)4-5-10(8)12/h3-7H,2H2,1H3
Standard InChI Key MIOPWTLOGXFJHE-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C=CC1=C(C=CC(=C1)[N+](=O)[O-])F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features an acrylate ester backbone conjugated to a 2-fluoro-5-nitrophenyl group. The (E)-configuration of the double bond ensures planarity, enhancing electronic conjugation between the aromatic ring and the ester moiety. The fluorine atom at the ortho position and the nitro group at the para position introduce steric and electronic effects that influence reactivity. Quantum mechanical calculations suggest that the nitro group’s electron-withdrawing nature polarizes the phenyl ring, while the fluorine atom moderates this effect through its inductive properties.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC11H10FNO4\text{C}_{11}\text{H}_{10}\text{FNO}_4
Molecular Weight239.20 g/mol
Boiling Point347.4±32.0 °C (Predicted)
Density1.307±0.06 g/cm³ (Predicted)
Storage ConditionsRoom temperature

Synthesis and Mechanistic Insights

Alternative Synthetic Pathways

Classical approaches include the Heck coupling of 2-fluoro-5-nitrobenzene derivatives with acrylate esters. The nitro group’s directing effects facilitate regioselective functionalization, though competing side reactions necessitate careful optimization of palladium catalysts and ligands. Recent advances in flow chemistry have improved yields (>85%) by minimizing decomposition pathways associated with thermal instability .

Physicochemical Properties

Thermal Stability and Solubility

The compound’s predicted boiling point of 347.4°C reflects strong intermolecular interactions, likely due to dipole-dipole forces from the nitro group and π-π stacking . Its limited solubility in polar solvents (e.g., water: <0.1 mg/mL) contrasts with high solubility in dichloromethane and dimethyl sulfoxide, making it suitable for solution-phase reactions .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for structurally similar compounds reveal distinct patterns:

  • 1H^1\text{H} NMR: Aromatic protons resonate at δ 7.05–8.15 ppm, while the acrylate α-proton appears as a doublet near δ 6.3–6.8 ppm (J = 14–16 Hz) .

  • 13C^{13}\text{C} NMR: The carbonyl carbon of the ester group is observed at δ 165–170 ppm, with olefinic carbons at δ 120–130 ppm .

Industrial and Material Science Applications

Non-Linear Optical (NLO) Materials

Although direct evidence for Ethyl (E)-3-(2-Fluoro-5-nitrophenyl)acrylate’s NLO properties is limited, its structural analogy to (E)-Methyl 3-(2-nitrophenyl)acrylate suggests potential. Theoretical calculations predict a second-harmonic generation (SHG) efficiency 1.8× greater than urea, making it a candidate for optoelectronic devices.

Polymer Modification

Incorporating the compound into poly(methyl methacrylate) matrices enhances thermal stability (T_g increased by 22°C) and UV absorption, enabling applications in protective coatings .

Comparative Analysis with Structural Analogues

Ethyl vs. Methyl Acrylate Derivatives

Replacing the ethyl group with methyl reduces steric hindrance but diminishes thermal stability. For example, the methyl analogue’s predicted boiling point is 18°C lower, reflecting weaker van der Waals interactions .

Impact of Substituent Positioning

Moving the nitro group to the meta position (3-nitro) decreases COX-2 inhibition by 60%, highlighting the importance of para substitution for biological activity.

Future Research Directions

Targeted Drug Delivery Systems

Encapsulation in lipid nanoparticles could mitigate the compound’s poor aqueous solubility, enabling in vivo evaluation of anti-inflammatory effects .

Computational Modeling

Density functional theory (DFT) studies are needed to quantify the fluorine atom’s contribution to electronic properties and reactivity.

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